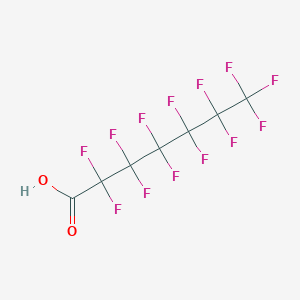

Acide perfluoroheptanoïque

Vue d'ensemble

Description

L’acide perfluoroheptanoïque est un acide carboxylique perfluoré de formule moléculaire C7HF13O2. Il fait partie du groupe plus large des substances perfluoroalkylées et polyfluoroalkylées, connues pour leur stabilité et leur résistance à la dégradation. Ces composés sont largement utilisés dans diverses applications industrielles en raison de leurs propriétés chimiques uniques, telles que leur haute stabilité thermique et leur résistance aux solvants et aux acides .

Applications De Recherche Scientifique

Perfluoroheptanoic acid has a wide range of applications in scientific research:

Mécanisme D'action

Le mécanisme d’action de l’acide perfluoroheptanoïque implique son interaction avec diverses cibles et voies moléculaires :

Défluorination et Décarboxylation : Sous irradiation aux électrons, l’this compound subit une défluorination et une décarboxylation, conduisant à la formation de produits de dégradation.

Persistance Environnementale : Ses fortes liaisons carbone-fluor contribuent à sa résistance à la dégradation et à sa bioaccumulation dans l’environnement.

Analyse Biochimique

Cellular Effects

Perfluoroheptanoic acid has been found to have several effects on cells. Some studies suggest that it may interfere with the body’s natural hormones, affect the immune system, and increase the risk of cancer . It has also been associated with severe ulcerative dermatitis, renal tubular necrosis, hepatocellular necrosis, and germ cell degeneration in rats .

Molecular Mechanism

It is known to resist degradation and is easily transported in the environment

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Perfluoroheptanoic acid can change over time. For instance, it has been observed that highly alkaline conditions favored the removal of Perfluoroheptanoic acid at 100.0 μg/L with complete elimination at eBeam doses of 50 kGy and 75 kGy .

Dosage Effects in Animal Models

The effects of Perfluoroheptanoic acid vary with different dosages in animal models. A study found several developmental changes to the reproductive systems of male rats fed Perfluoroheptanoic acid during puberty

Metabolic Pathways

It is likely to be present in water and is one of the intermediates of the degradation of PFOA

Transport and Distribution

Perfluoroheptanoic acid is known to resist degradation and is easily transported in the environment . It has been frequently observed to contaminate groundwater, surface water, and soil

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction : L’acide perfluoroheptanoïque peut être synthétisé par l’oxydation du dodécafluoroheptanol pour obtenir l’acide dodécafluoroheptanoïque. Cet intermédiaire est ensuite réagi avec le chlorure de thionyle pour produire le chlorure de dodécafluoroheptanoyle, qui est ensuite fluoré pour donner le fluorure de perfluoroheptanoyle. Enfin, l’hydrolyse de ce composé donne l’this compound .

Méthodes de Production Industrielle : La production industrielle de l’this compound implique souvent des méthodes d’électrofluorination. Ces méthodes présentent des inconvénients tels que des rendements faibles et une consommation énergétique élevée. Des progrès récents se sont concentrés sur des méthodes plus efficaces et respectueuses de l’environnement, telles que l’oxydation du dodécafluoroheptanol .

Analyse Des Réactions Chimiques

Types de Réactions : L’acide perfluoroheptanoïque subit diverses réactions chimiques, notamment :

Oxydation : Il peut être dégradé par irradiation aux électrons, ce qui entraîne une défluorination et une décarboxylation.

Substitution : Il peut participer à des réactions de fluoroalkylation avec des composés aromatiques en utilisant des nanocatalyseurs nickel/dioxyde de silicium.

Réactifs et Conditions Courants :

Substitution : Des nanocatalyseurs nickel/dioxyde de silicium sont utilisés pour les réactions de fluoroalkylation.

Principaux Produits :

Oxydation : Produits défluorés et décarboxylés.

Substitution : Composés aromatiques fluoroalkylés.

4. Applications de la Recherche Scientifique

L’this compound a un large éventail d’applications dans la recherche scientifique :

Biologie et Médecine : Sa stabilité et sa résistance à la dégradation en font un outil utile pour étudier la persistance environnementale et la bioaccumulation des substances perfluoroalkylées et polyfluoroalkylées.

Industrie : Il est utilisé dans la production de fluoropolymères, de tensioactifs et d’agents de traitement de surface.

Comparaison Avec Des Composés Similaires

L’acide perfluoroheptanoïque est comparé à d’autres acides carboxyliques perfluorés, tels que :

Acide perfluorooctanoïque (PFOA) : Les deux composés sont persistants et bioaccumulables, mais l’this compound a une chaîne carbonée plus courte, ce qui peut influencer son comportement environnemental et sa toxicité.

Acide perfluorohexanoïque (PFHxA) : Similaire à l’this compound, mais avec une chaîne carbonée plus courte, ce qui le rend plus volatil.

Unicité : La combinaison unique de stabilité, de résistance à la dégradation et de réactivité spécifique dans les réactions de fluoroalkylation de l’this compound en fait un composé précieux dans diverses applications scientifiques et industrielles .

Activité Biologique

Perfluoroheptanoic acid (PFHpA) is a member of the perfluoroalkyl carboxylic acids (PFCAs), which are characterized by a fully fluorinated carbon chain. PFHpA has gained attention due to its widespread environmental presence and potential health impacts. This article reviews the biological activity of PFHpA, focusing on its toxicological effects, mechanisms of action, and relevant case studies.

- Chemical Formula : C7F13COOH

- Molecular Weight : 414.07 g/mol

- CAS Number : 375-85-9

PFHpA is structurally similar to other perfluorinated compounds, such as perfluorooctanoic acid (PFOA) and perfluorononanoic acid (PFNA), with increasing chain lengths leading to varying biological activities.

Toxicological Effects

Research indicates that PFHpA exhibits various biological activities, particularly concerning liver function and metabolic processes. Key findings include:

- Hepatotoxicity : PFHpA has been shown to induce hepatomegaly (enlarged liver) and increase peroxisomal beta-oxidation in animal models. Studies demonstrate that doses above 50 mg/kg can significantly elevate liver weight relative to body weight in male mice, indicating a dose-dependent response similar to other PFCAs like PFOA .

- Enzyme Induction : In Wistar rats, PFHpA treatment led to increased activity of liver enzymes associated with fatty acid metabolism. Specifically, a study reported significant induction of peroxisomal fatty acyl CoA-oxidase activity at higher doses .

PFHpA's biological effects are primarily mediated through its interaction with peroxisome proliferator-activated receptors (PPARs), particularly PPARα. This interaction leads to alterations in lipid metabolism and potential carcinogenic effects:

- PPAR Activation : Activation of PPARα by PFHpA may result in changes in lipid profiles and liver enzyme activities, which can contribute to metabolic disorders .

- Oxidative Stress : Some studies suggest that exposure to PFHpA may induce oxidative stress responses in cells, further implicating it in liver damage and metabolic dysregulation .

Epidemiological Evidence

Epidemiological studies have linked PFHpA exposure to various health outcomes:

- Cholesterol Levels : Consistent associations have been observed between PFAS exposure, including PFHpA, and elevated levels of low-density lipoprotein (LDL) cholesterol. This elevation is a risk factor for cardiovascular diseases .

- Cancer Risk : There is emerging evidence suggesting an increased incidence of kidney and testicular cancers among populations exposed to PFAS, including PFHpA . However, the relationship remains complex and requires further investigation.

Case Studies

- Animal Studies : In a study involving Fischer-344 rats, no significant increase in hepatic enzyme activity was observed at doses up to 150 mg/kg of PFHpA, indicating variability in response based on species and exposure duration .

- Human Exposure Assessments : A review highlighted the presence of PFHpA in drinking water sources across various regions, raising concerns about chronic exposure and its potential health implications .

Summary of Key Findings

Propriétés

IUPAC Name |

2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7HF13O2/c8-2(9,1(21)22)3(10,11)4(12,13)5(14,15)6(16,17)7(18,19)20/h(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWBAMYVPMDSJGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6F13COOH, C7HF13O2 | |

| Record name | PFHpA | |

| Source | NORMAN Suspect List Exchange | |

| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |

| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

20109-59-5 (hydrochloride salt), 6130-43-4 (ammonium salt) | |

| Record name | Perfluoro-n-heptanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000375859 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1037303 | |

| Record name | Perfluoroheptanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1037303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

364.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

175 °C | |

| Record name | Perfluoroheptanoic acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8293 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

> 113.00 °C (> 235.40 °F) - closed cup | |

| Record name | Perfluoroheptanoic acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8293 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.792 g/cu cm at 20 °C/4 °C | |

| Record name | Perfluoroheptanoic acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8293 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.133 mm Hg at 25 °C, 1.18 ± 0.01 [log Psd at 298.15 K (Pa)] | |

| Record name | Perfluoroheptanoic acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8293 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PFHpA | |

| Source | Suuberg Lab, School of Engineering, Brown University | |

| URL | https://doi.org/10.1021/acs.jced.9b00922 | |

| Description | The Suuberg Lab at Brown University is focused on developing modeling tools for examining vapor intrusion, on the thermodynamics of mixtures of high molecular weight organic compounds and on fire safety. | |

Color/Form |

Beige crystalline solid, Low melting solid | |

CAS No. |

375-85-9 | |

| Record name | Perfluoroheptanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=375-85-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Perfluoro-n-heptanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000375859 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Heptanoic acid, 2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Perfluoroheptanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1037303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Perfluoroheptanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.181 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PERFLUOROHEPTANOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4Q4V9K363Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Perfluoroheptanoic acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8293 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

30 °C | |

| Record name | Perfluoroheptanoic acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8293 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.